Phosphetane, 1,1-bis(1,1-dimethylethyl)-1-fluoro-1,1-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

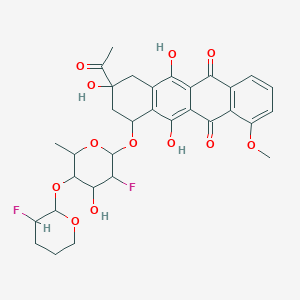

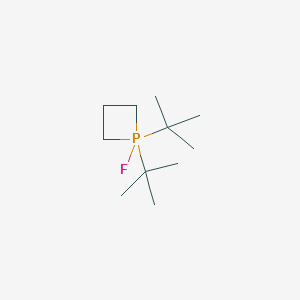

Phosphetane, 1,1-bis(1,1-dimethylethyl)-1-fluoro-1,1-dihydro- is a chemical compound with the molecular formula C10H21PF. It is commonly known as PFTBA, and it is a volatile organic compound that is widely used in the field of analytical chemistry. PFTBA is a colorless and odorless gas that is stable under normal conditions. It has a low boiling point and is highly soluble in organic solvents. PFTBA has gained popularity in recent years due to its unique properties and potential applications in various fields.

Wirkmechanismus

The mechanism of action of PFTBA is not fully understood. However, it is believed that PFTBA acts as a proton acceptor and can form hydrogen bonds with other molecules. PFTBA has a high electron affinity, which makes it an excellent electron capture agent. It can capture electrons from other molecules, leading to the formation of negative ions.

Biochemische Und Physiologische Effekte

PFTBA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a significant health hazard. PFTBA is not metabolized in the body and is eliminated through exhalation.

Vorteile Und Einschränkungen Für Laborexperimente

PFTBA has several advantages for use in laboratory experiments. It is a stable and non-reactive compound that is easy to handle. It has a low boiling point, which makes it easy to evaporate and distribute evenly in a sample. PFTBA is also a highly sensitive standard reference material that can be used for the calibration of analytical instruments.

One limitation of PFTBA is that it is a volatile organic compound that can contribute to air pollution. It is important to handle PFTBA with care and to use it in a well-ventilated area. PFTBA is also relatively expensive compared to other standard reference materials.

Zukünftige Richtungen

There are several future directions for the use of PFTBA in scientific research. One potential application is in the field of environmental monitoring. PFTBA can be used as a tracer gas to study the transport of pollutants in the atmosphere. It can also be used to determine the atmospheric lifetime of trace gases.

Another potential application is in the field of medical research. PFTBA has been shown to have low toxicity and may have potential as an imaging agent for medical diagnosis. PFTBA could also be used as a contrast agent in magnetic resonance imaging (MRI) studies.

Conclusion

In conclusion, Phosphetane, 1,1-bis(1,1-dimethylethyl)-1-fluoro-1,1-dihydro- (PFTBA) is a chemical compound with unique properties and potential applications in various fields. It is commonly used as a standard reference material in the field of mass spectrometry and as a tracer gas for atmospheric studies. PFTBA has several advantages for use in laboratory experiments, including its stability and sensitivity. However, it is important to handle PFTBA with care due to its volatility and potential contribution to air pollution. There are several future directions for the use of PFTBA in scientific research, including in the fields of environmental monitoring and medical research.

Synthesemethoden

The synthesis of PFTBA involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with tri-tert-butylphosphine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields PFTBA as a colorless gas, which can be purified by distillation.

Wissenschaftliche Forschungsanwendungen

PFTBA has been widely used as a standard reference material in the field of mass spectrometry. It is used as a calibration standard for the quantitative analysis of trace gases and volatile organic compounds. PFTBA is also used as a tracer gas for atmospheric studies and air pollution monitoring. It has been used to determine the atmospheric lifetime of trace gases and to study the transport of pollutants in the atmosphere.

Eigenschaften

CAS-Nummer |

142160-11-0 |

|---|---|

Produktname |

Phosphetane, 1,1-bis(1,1-dimethylethyl)-1-fluoro-1,1-dihydro- |

Molekularformel |

C11H24FP |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

1,1-ditert-butyl-1-fluoro-1λ5-phosphetane |

InChI |

InChI=1S/C11H24FP/c1-10(2,3)13(12,8-7-9-13)11(4,5)6/h7-9H2,1-6H3 |

InChI-Schlüssel |

OSZQBXVLIHAUQO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)P1(CCC1)(C(C)(C)C)F |

Kanonische SMILES |

CC(C)(C)P1(CCC1)(C(C)(C)C)F |

Synonyme |

Phosphetane, 1,1-bis(1,1-dimethylethyl)-1-fluoro-1,1-dihydro- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine](/img/structure/B117380.png)

![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)

![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)